molecular formula C18H15N3O5S B3719643 [2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No. B3719643
M. Wt: 385.4 g/mol
InChI Key: ZYQFBMNMGDEGFH-GQVLRKDXSA-N
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Description

“[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid” is a derivative of thiazolidinone . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities .


Synthesis Analysis

An efficient and simple one-pot protocol has been developed for synthesis of substituted derivatives of 2-hydrazono-4-thiazolidinone-5-acetic acids by cyclocondensation of aryl/pyrazolyl aldehyde, thiosemicarbazide, and maleic anhydride in acetonitrile in the presence of readily available whole cell biocatalyst, baker’s yeast (Saccharomyces cerevisiae). The reaction is enhanced by ultrasonication .


Molecular Structure Analysis

The molecular formula of “[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid” is C18H15N3O5S. Its average mass is 385.394 Da and its mono-isotopic mass is 385.073242 Da .


Chemical Reactions Analysis

The aldehyde is condensed with thiosemicarbazide and the resultant thiosemicarbazone is then allowed to react with maleic anhydride by thia-Michael addition to furnish the desired hydrazonothiazolidinone .

Mechanism of Action

While the specific mechanism of action for “[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid” is not explicitly mentioned in the available resources, thiazolidinone derivatives have been reported to have various biological activities, such as peroxisome proliferator-activated receptor γ binders, follicle-stimulating hormone agonists, cystic fibrosis transmembrane conductance regulator inhibitors, and antioxidants .

properties

IUPAC Name

2-[(2E)-3-(4-hydroxyphenyl)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-13-7-5-12(6-8-13)21-17(26)15(9-16(24)25)27-18(21)20-19-10-11-3-1-2-4-14(11)23/h1-8,10,15,22-23H,9H2,(H,24,25)/b19-10+,20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQFBMNMGDEGFH-GQVLRKDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 3
[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 4
[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 5
[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Reactant of Route 6
[2-[(2-hydroxybenzylidene)hydrazono]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

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